Chromenone 1
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Overview
Description
Chromenone 1, also known as chroman-4-one, is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. It is structurally characterized by a fusion of a benzene ring with a dihydropyran ring, forming a benzopyranone structure. This compound is notable for its absence of a double bond between the C-2 and C-3 positions, distinguishing it from chromone and contributing to its unique biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromenone 1 can be synthesized through various methods. One common approach involves the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Chromenone 1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chromone derivatives.
Reduction: Reduction reactions can convert this compound into dihydrochromanone derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups into the chromenone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted chromenones, dihydrochromanones, and chromone derivatives, each exhibiting distinct biological and chemical properties .
Scientific Research Applications
Chromenone 1 has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and natural product analogs.
Mechanism of Action
Chromenone 1 exerts its effects through various molecular targets and pathways. For instance, it acts as a potent osteogenic bone morphogenetic protein potentiator by inducing a kinase-independent negative TGFβ feedback, enhancing nuclear BMP-Smad signaling outputs . Additionally, this compound derivatives can inhibit multiple kinase activities, contributing to their anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Chromone: Differentiated by the presence of a double bond between C-2 and C-3, chromone exhibits distinct biological activities.
Flavanone: Similar in structure but with a saturated pyran ring, flavanone shows different pharmacological properties.
Isoflavone: Isoflavone has a different substitution pattern on the benzene ring, leading to unique biological effects.
Uniqueness of Chromenone 1
This compound’s unique structure, particularly the absence of the C-2 and C-3 double bond, allows it to exhibit a wide range of biological activities that are distinct from other similar compounds. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C18H10F3N3O2 |
---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-yl)-3-[4-(trifluoromethyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C18H10F3N3O2/c19-18(20,21)12-7-5-11(6-8-12)15-16(25)13-3-1-2-4-14(13)26-17(15)24-10-22-9-23-24/h1-10H |
InChI Key |
KLOOVUXILKCLLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)N3C=NC=N3)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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